Diethyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)fumarate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16N2O6 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
diethyl (Z)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)but-2-enedioate |
InChI |
InChI=1S/C13H16N2O6/c1-4-20-10(16)6-9(12(18)21-5-2)15-7-8(3)11(17)14-13(15)19/h6-7H,4-5H2,1-3H3,(H,14,17,19)/b9-6- |
InChI Key |
RBIZUPIXEMIJIL-TWGQIWQCSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C(=O)OCC)\N1C=C(C(=O)NC1=O)C |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)N1C=C(C(=O)NC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)fumarate can be achieved through a multi-step process. One common method involves the regioselective alkylation of 4-methyluracil with ethyl bromoacetate, followed by treatment with hydrazine hydrate to form the hydrazide. Subsequent reactions with carbon disulfide and potassium hydroxide yield the oxadiazole derivative, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. Solvent-free conditions and microwave-assisted synthesis have also been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester groups in the fumarate moiety undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is pivotal for modifying solubility and bioavailability:
Selective hydrolysis can be achieved by adjusting pH and temperature, preserving the pyrimidine ring’s integrity .
Nucleophilic Substitutions
The electron-deficient pyrimidine ring participates in nucleophilic aromatic substitutions. For example:
-
Amination : Reaction with alkylamines (e.g., benzylamine) in DMF at 80°C replaces the 4-oxo group, forming 4-amino derivatives .
-
Thiolation : Treatment with thiourea under acidic conditions yields thioether analogs, enhancing antiviral activity .
Cycloaddition Reactions
The fumarate’s conjugated double bond engages in [4+2] Diels-Alder cycloadditions with dienes (e.g., cyclopentadiene), producing bicyclic adducts. These reactions occur in toluene at 110°C with Lewis acid catalysts (e.g., ZnCl₂), as demonstrated in structurally related dihydropyrimidines .
Amino Acid Conjugates
Condensation with Boc-protected amino acids (e.g., valine, phenylalanine) using DIC/DMAP yields prodrugs with enhanced cellular uptake :
textl-BHDU + Boc-Val-OH → Boc-protected intermediate → Valine ester prodrug (HCl salt)
Conditions : RT, 12 hours, 60–85% yield .
Phosphoramidate Derivatives
Reaction with phosphorochloridates (e.g., phenyl dichlorophosphate) forms phosphoramidates, improving metabolic stability :
textDiethyl fumarate + phosphorochloridate → Phosphoramidate prodrug
Conditions : −78°C to RT, NMI catalyst, 50–65% yield .
Oxidation and Reduction
-
Oxidation : The dihydropyrimidine ring is oxidized to pyrimidine-2,4-dione using KMnO₄ in acidic media, altering electronic properties .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the fumarate double bond, generating succinate derivatives .
Reaction Mechanisms and Stereochemistry
-
Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with rate dependence on steric hindrance from the ethyl groups .
-
Diels-Alder Cycloaddition : Follows a concerted mechanism, with regioselectivity governed by frontier molecular orbitals .
This compound’s versatility in undergoing hydrolysis, conjugation, and cycloaddition reactions makes it a valuable scaffold for drug development. Future research should explore enantioselective syntheses and in vivo stability of its derivatives.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that diethyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)fumarate exhibits several biological activities that make it of interest in the field of medicinal chemistry:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its use as an antimicrobial agent.
- Antioxidant Properties : Its ability to scavenge free radicals may contribute to protective effects against oxidative stress.
- Anticancer Potential : Early investigations hint at its efficacy in inhibiting cancer cell proliferation, making it a candidate for further research in oncology.
Synthetic Routes
The synthesis of this compound typically involves multi-step processes that allow for the introduction of various substituents to enhance biological activity.
General Synthetic Steps:
- Formation of the Dihydropyrimidine Ring : This involves cyclization reactions using appropriate precursors.
- Esterification with Fumaric Acid : The fumarate moiety is introduced through esterification reactions.
- Purification and Characterization : The final product is purified using techniques such as chromatography and characterized using NMR and mass spectrometry.
Potential Applications
The versatility of this compound leads to several potential applications across different domains:
| Application Area | Description |
|---|---|
| Pharmaceuticals | Development of new antimicrobial and anticancer drugs based on its biological activity. |
| Biochemistry | Use as a biochemical probe to study pyrimidine metabolism and related pathways. |
| Agriculture | Potential use in developing plant growth regulators or fungicides due to its biological properties. |
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study demonstrated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.
-
Antioxidant Research :
- Research conducted on the compound's radical scavenging ability showed promising results in reducing oxidative stress markers in vitro, suggesting possible applications in neuroprotection.
-
Cancer Cell Proliferation Inhibition :
- In vitro assays revealed that this compound could significantly inhibit the growth of various cancer cell lines (e.g., breast and lung cancer), warranting further exploration into its mechanism of action.
Mechanism of Action
The mechanism of action of diethyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)fumarate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Phosphonate Derivatives: Diethyl Isoxazolidin-3-yl Methylphosphonates
These compounds share the 5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl moiety but replace the fumarate ester with a phosphonate group linked to an isoxazolidine ring.
Key Findings :
- Cytotoxicity: Neither (−)12a nor (+)12b showed cytotoxic activity against the U937 leukemia cell line, contrasting with AZT (azidothymidine), a known antiretroviral drug with cytotoxic effects .
- Antiviral Activity : Both compounds exhibited poor inhibition of HIV infection in vitro, suggesting that the phosphonate-isoxazolidine substitution reduces antiviral efficacy compared to AZT .
Structural Implications :
The lack of activity highlights the critical role of the fumarate ester in modulating biological interactions. Phosphonate groups, while enhancing metabolic stability, may hinder target binding.
Fmoc-Protected PNA Building Blocks
PNA1030 (CAS No. 169396-92-3) and PNA1040 (CAS No. 959151-70-3) are peptide nucleic acid (PNA) building blocks used in oligonucleotide synthesis. Both contain the dihydropyrimidinone core but differ in substituents:
- PNA1030 : Features a 5-methyl group on the pyrimidine ring.
- PNA1040 : Lacks the methyl group, retaining only the 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl structure.
Comparison Table :
| Property | PNA1030 | PNA1040 |
|---|---|---|
| Molecular Formula | C₂₆H₂₆N₄O₇ | C₂₅H₂₄N₄O₇ |
| Molecular Weight | 506.52 g/mol | 492.49 g/mol |
| CAS Number | 169396-92-3 | 959151-70-3 |
Functional Role: These compounds are non-cytotoxic and designed for sequence-specific DNA/RNA binding, emphasizing the dihydropyrimidinone group’s utility in non-therapeutic applications .
Nicotinate-Modified Analogs
A structurally distinct analog, ((2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl nicotinate (CAS No. 116333-43-8), replaces the fumarate ester with a nicotinate group and introduces an azide substituent.
Key Differences :
- Bioactivity: No cytotoxicity or antiviral data are reported, but the nicotinate group may confer distinct pharmacokinetic properties.
Dimethyl Fumarate
Unlike the target compound, DMF lacks the dihydropyrimidinone group but demonstrates immunomodulatory effects via Nrf2 pathway activation .
Ester Group Impact :
- Diethyl vs. Methyl Esters : Ethyl esters (as in the target compound) may confer higher lipophilicity than methyl esters, affecting absorption and tissue distribution.
Biological Activity
Diethyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)fumarate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following properties:
- Molecular Formula : C13H16N2O6
- Molecular Weight : 296.28 g/mol
- CAS Number : 168975-19-7
- Density : 1.3 ± 0.1 g/cm³
The compound features a fumarate moiety and a substituted dihydropyrimidine structure, which contributes to its reactivity and biological activity .
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various substituents. These modifications can enhance biological activity or alter pharmacokinetic properties.
Antitumor Activity
Preliminary studies have indicated that this compound exhibits notable antitumor properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines. Although specific IC50 values for this compound are not widely reported, related compounds in its class have demonstrated significant cytotoxicity against human cancer cell lines.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, similar compounds have been observed to induce apoptosis in cancer cells by:
- Increasing intracellular reactive oxygen species (ROS)
- Depolarizing mitochondrial membrane potential
- Arresting the cell cycle at the G0/G1 phase
These pathways suggest that the compound may activate mitochondrial death pathways leading to cell death .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrimidine derivatives similar to this compound:
-
Antiproliferative Activity : A study on derivatives showed IC50 values ranging from 4.84 μM to 30 μM against various cancer cell lines, indicating strong antiproliferative effects .
Compound Cancer Cell Line IC50 (μM) Compound 5g MGC-803 4.84 Compound 5j A549 7.24 Compound 5g T24 7.82 Compound 5j HepG2 5.82 - Mechanistic Insights : Research has shown that compounds similar to diethyl fumarate can induce apoptosis through ROS accumulation and mitochondrial dysfunction .
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Diethyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)fumarate?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment, while structural confirmation requires tandem mass spectrometry (LC-MS/MS) for molecular weight verification and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to resolve the fumarate ester linkage and pyrimidine ring substitution pattern. Comparative analysis with reference standards (e.g., 4-hydroxy PiPT fumarate) should be conducted to validate retention times and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Follow GHS-compliant precautions: use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Implement local exhaust ventilation to minimize aerosol formation. In case of accidental exposure, rinse eyes with water for ≥15 minutes and decontaminate skin using pH-neutral soap. Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
Q. How can researchers validate synthetic intermediates during multi-step synthesis?
Methodological Answer: Employ thin-layer chromatography (TLC) with iodine staining for rapid monitoring. Confirm intermediate identity via FT-IR (C=O and N-H stretching bands at 1700–1650 cm⁻¹ and 3300 cm⁻¹, respectively) and elemental analysis (deviation <0.3% for C/H/N). Use orthogonal protection strategies (e.g., tert-butoxycarbonyl for amines) to prevent side reactions .
Advanced Research Questions
Q. What experimental design optimizes the yield of the fumarate esterification step?
Methodological Answer: Conduct a factorial design varying catalyst (DMAP vs. TsOH), solvent (DCM vs. THF), and temperature (0–40°C). Monitor reaction progress via ¹H NMR (disappearance of maleic acid protons at δ 6.3–6.5 ppm). Post-optimization, scale-up using flow chemistry with immobilized lipases reduces racemization risks .
Q. How can researchers resolve contradictions in degradation pathway data under varying pH conditions?
Methodological Answer: Employ forced degradation studies with mass-balanced reaction monitoring (e.g., 0.1N HCl/NaOH vs. neutral buffers at 40–60°C) coupled with high-resolution MSⁿ to differentiate between hydrolytic cleavage products (e.g., diethyl fumarate vs. pyrimidine ring modifications). Quantify degradation kinetics using Arrhenius plots and validate proposed pathways through isotopic labeling of labile positions (e.g., ¹⁸O in ester groups) .
Q. What computational methods predict bioactivity against enzymatic targets like DPP-4?
Methodological Answer: Perform molecular docking (AutoDock Vina) using the crystal structure of DPP-4 (PDB ID: 4A5S). Prioritize binding poses with hydrogen bonds to Glu205/Glu206 and π-stacking with Tyr547. Validate predictions via in vitro assays measuring IC₅₀ values, using trelagliptin as a positive control .
Q. How do stereochemical variations impact the compound’s stability in biological matrices?
Methodological Answer: Synthesize diastereomers via chiral HPLC separation (Chiralpak IA column, hexane:IPA 85:15). Assess stability in simulated gastric fluid (SGF) and human liver microsomes (HLM) using LC-MS quantification. Correlate degradation rates with steric parameters (e.g., A-values) to identify isomer-specific vulnerabilities .
Data Contradiction Analysis
Q. Why do studies report conflicting solubility profiles in polar aprotic solvents?
Methodological Answer: Discrepancies arise from polymorphic forms (amorphous vs. crystalline). Characterize solid-state variations via X-ray powder diffraction (XRPD) and modulate solubility using co-solvents (DMSO:EtOH 1:1) or cyclodextrin encapsulation. Differential scanning calorimetry (DSC) identifies metastable phases affecting dissolution kinetics .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
